Triptogelin A-1
Overview
Description
Triptogelin A-1 is a naturally occurring cyclic peptide that has gained significant attention in recent years due to its potential applications in scientific research. This compound is isolated from the marine sponge Tripterygium wilfordii and has been found to possess various biological activities that make it a promising candidate for further investigation.
Mechanism Of Action
The mechanism of action of Triptogelin A-1 is not fully understood. However, it has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been found to modulate the expression of various genes involved in inflammation and immune response.
Biochemical And Physiological Effects
Triptogelin A-1 has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to inhibit the replication of viruses such as HIV and hepatitis B virus. Additionally, it has been found to suppress the production of pro-inflammatory cytokines and chemokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Triptogelin A-1 in lab experiments is its potency. It has been found to exhibit biological activities at low concentrations, making it a cost-effective compound for research. However, one of the limitations of using Triptogelin A-1 is its complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for Triptogelin A-1 research. One potential direction is to investigate its potential as a therapeutic agent for autoimmune diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods may increase its availability for research purposes.
Conclusion:
In conclusion, Triptogelin A-1 is a promising compound for scientific research due to its various biological activities. Its potential applications in cancer, viral infections, and autoimmune diseases make it a valuable candidate for further investigation. However, further studies are needed to fully understand its mechanism of action and to identify its molecular targets.
Scientific Research Applications
Triptogelin A-1 has been found to possess various biological activities that make it a promising compound for scientific research. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. Additionally, it has been found to have immunosuppressive effects, making it a potential candidate for the treatment of autoimmune diseases.
properties
CAS RN |
132536-78-8 |
---|---|
Product Name |
Triptogelin A-1 |
Molecular Formula |
C45H44O11 |
Molecular Weight |
760.8 g/mol |
IUPAC Name |
[(1S,2R,4S,5R,6S,7S,8R,9R,12R)-12-acetyloxy-5,7,8-tribenzoyloxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-4-yl] benzoate |
InChI |
InChI=1S/C45H44O11/c1-27-26-33(52-39(47)29-18-10-6-11-19-29)36(54-41(49)31-22-14-8-15-23-31)44(5)38(55-42(50)32-24-16-9-17-25-32)35(53-40(48)30-20-12-7-13-21-30)34-37(51-28(2)46)45(27,44)56-43(34,3)4/h6-25,27,33-38H,26H2,1-5H3/t27-,33+,34-,35-,36+,37-,38-,44+,45-/m1/s1 |
InChI Key |
KAMRIYILCXXILS-UHPPAMLESA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H]([C@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C(O3)(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
SMILES |
CC1CC(C(C2(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C(O3)(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Canonical SMILES |
CC1CC(C(C2(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C(O3)(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
synonyms |
triptogelin A-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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